

Application Notes and Protocols: Stability Testing of N-2-adamantyl-3-phenylpropanamide

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Compound of Interest

Compound Name: *N-2-adamantyl-3-phenylpropanamide*

CAS No.: 6142-81-0

Cat. No.: B5789201

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-2-adamantyl-3-phenylpropanamide is a lipophilic molecule incorporating a rigid adamantane moiety. The adamantane structure is known to enhance metabolic stability in drug candidates.[1][2] However, the amide linkage presents a potential site for degradation, primarily through hydrolysis.[3] Understanding the stability of this compound is crucial for its development as a potential therapeutic agent.

This document provides a comprehensive protocol for the stability testing of **N-2-adamantyl-3-phenylpropanamide**. The protocol is designed to meet the standards outlined by the International Council for Harmonisation (ICH) and is intended to identify potential degradation pathways and establish a stability-indicating analytical method.[4][5] Forced degradation studies, also known as stress testing, are a critical component of the drug development process, providing insights into the intrinsic stability of the molecule and helping to develop robust formulations.[6][7]

Physicochemical Properties (Predicted)

A thorough understanding of the physicochemical properties of **N-2-adamantyl-3-phenylpropanamide** is essential for designing the stability studies. Based on the structure, the following properties are predicted:

Property	Predicted Value/Characteristic	Rationale
Appearance	White to off-white crystalline solid	Based on similar amide compounds.
Solubility	Poorly soluble in water. Soluble in organic solvents (e.g., methanol, ethanol, acetonitrile).	The adamantane and phenyl groups contribute to high lipophilicity.[4]
pKa	Amide N-H: ~17 (weakly acidic) Amide C=O: ~ -1 to 0 (weakly basic)	Amides are generally neutral but can be protonated under strong acid or deprotonated under strong base.
LogP	High (estimated > 4)	The presence of the large, nonpolar adamantane and phenyl groups suggests high lipophilicity.[4]

Experimental Protocols

Materials and Reagents

- **N-2-adamantyl-3-phenylpropanamide** (Reference Standard)
- Hydrochloric Acid (HCl), AR grade
- Sodium Hydroxide (NaOH), AR grade
- Hydrogen Peroxide (H₂O₂), 30% solution, AR grade
- Acetonitrile (ACN), HPLC grade

- Methanol (MeOH), HPLC grade
- Water, HPLC grade
- Phosphate buffer components (e.g., potassium dihydrogen phosphate, dipotassium hydrogen phosphate), AR grade

Equipment

- High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Photodiode Array (PDA) detector
- Analytical balance
- pH meter
- Water bath or oven for temperature control
- Photostability chamber
- Volumetric flasks and pipettes

Preparation of Solutions

Stock Solution of **N-2-adamantyl-3-phenylpropanamide** (1 mg/mL): Accurately weigh 25 mg of **N-2-adamantyl-3-phenylpropanamide** reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a suitable organic solvent in which the compound is freely soluble (e.g., Methanol or Acetonitrile).

Working Standard Solution (100 µg/mL): Dilute 1.0 mL of the stock solution to 10.0 mL with the mobile phase.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies will be conducted to evaluate the stability of **N-2-adamantyl-3-phenylpropanamide** under various stress conditions. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8]

3.4.1 Acid Hydrolysis:

- To 1.0 mL of the stock solution in a suitable flask, add 1.0 mL of 1N HCl.
- Heat the mixture at 60°C for 48 hours.
- Withdraw samples at appropriate time points (e.g., 0, 4, 8, 24, 48 hours).
- Before analysis, neutralize the sample with an equivalent amount of 1N NaOH and dilute with mobile phase to a final concentration of 100 µg/mL.

3.4.2 Base Hydrolysis:

- To 1.0 mL of the stock solution in a suitable flask, add 1.0 mL of 1N NaOH.
- Maintain the mixture at room temperature (25°C) for 24 hours.
- Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
- Before analysis, neutralize the sample with an equivalent amount of 1N HCl and dilute with mobile phase to a final concentration of 100 µg/mL.

3.4.3 Oxidative Degradation:

- To 1.0 mL of the stock solution in a suitable flask, add 1.0 mL of 3% H₂O₂.
- Keep the solution at room temperature (25°C) for 24 hours, protected from light.
- Withdraw samples at appropriate time points.
- Dilute the sample with mobile phase to a final concentration of 100 µg/mL before analysis.

3.4.4 Thermal Degradation:

- Place a known amount of solid **N-2-adamantyl-3-phenylpropanamide** in a watch glass.
- Expose to a temperature of 80°C in an oven for 72 hours.
- Dissolve the sample in the dissolution solvent at various time points to prepare a 100 µg/mL solution for analysis.

3.4.5 Photolytic Degradation:

- Expose a solution of **N-2-adamantyl-3-phenylpropanamide** (100 µg/mL in mobile phase) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
- A control sample should be kept in the dark under the same conditions.
- Analyze the samples after the exposure period.

Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the parent drug from its degradation products. The following method is a starting point and should be optimized for the specific compound.

Parameter	Proposed Condition
Column	C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase	A: 0.1% Phosphoric acid in Water B: Acetonitrile
Gradient	Time (min)
0	
15	
20	
22	
25	
Flow Rate	1.0 mL/min
Injection Volume	20 µL
Column Temperature	30°C
Detection Wavelength	242 nm (based on N-phenylpropanamide)
Run Time	25 minutes

Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Data Presentation

Quantitative data from the stability studies should be summarized in clear and concise tables to facilitate comparison and analysis.

Table 1: Summary of Forced Degradation Studies

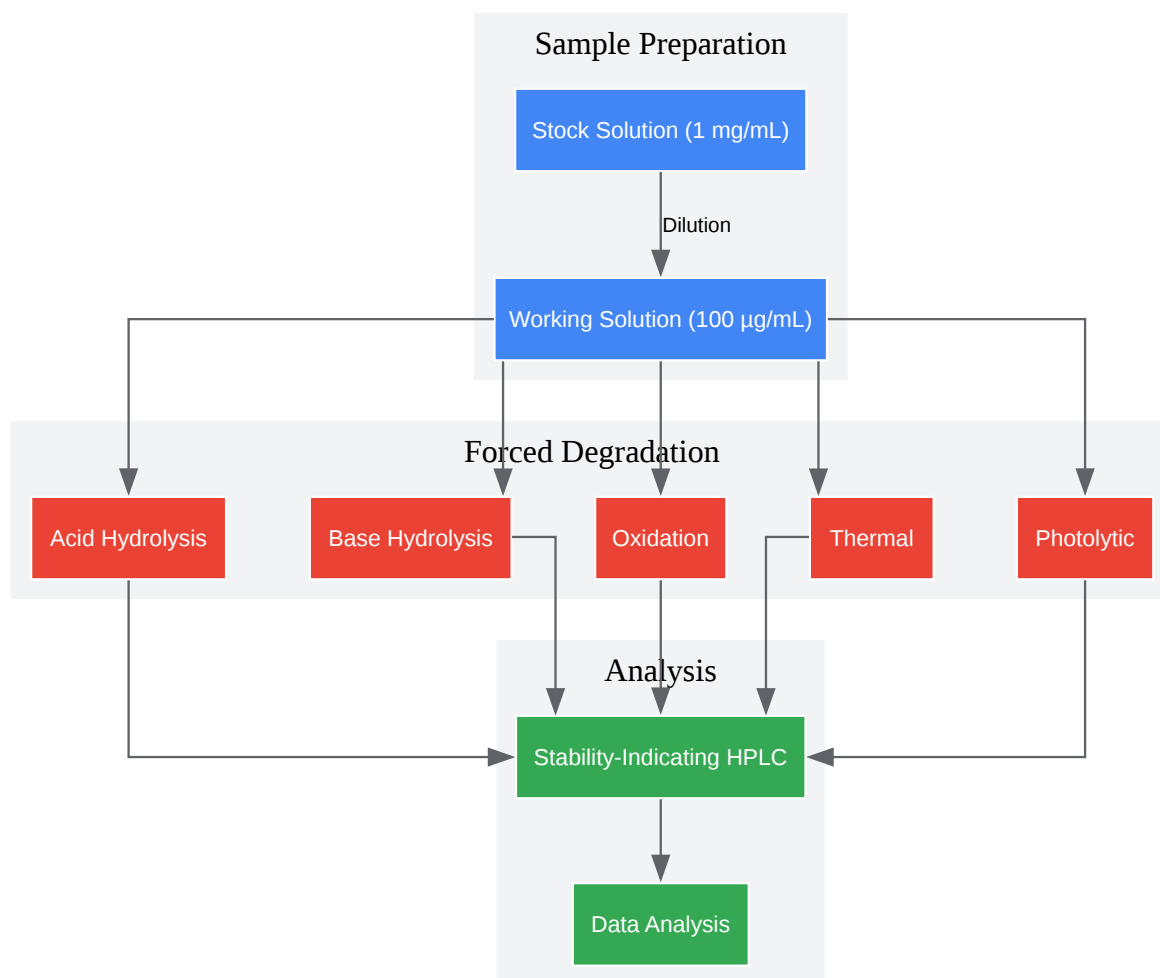
Stress Condition	Time (hours)	% Assay of N-2-adamantyl-3-phenylpropanamide	% Total Impurities	Mass Balance (%)
Control	0	100.0	0.0	100.0
1N HCl, 60°C	4			
	8			
	24			
	48			
1N NaOH, 25°C	2			
	4			
	8			
	24			
3% H ₂ O ₂ , 25°C	24			
Thermal (80°C, solid)	72			
Photolytic (solid)	-			
Photolytic (solution)	-			

Table 2: Purity Data from Long-Term Stability Study (Example)

Storage Condition	Time Point	% Assay	Individual Impurity (%)	Total Impurities (%)
25°C / 60% RH	0 months			
	3 months			
	6 months			
	12 months			
40°C / 75% RH	0 months			
	3 months			
	6 months			

Visualizations

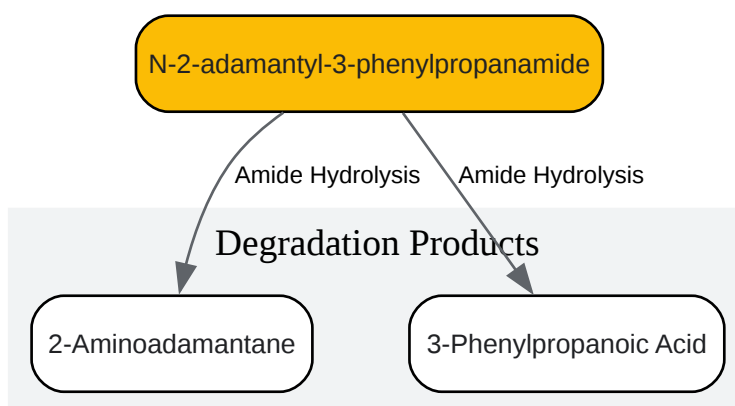
Experimental Workflow



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Caption: Experimental workflow for the stability testing of **N-2-adamantyl-3-phenylpropanamide**.

Proposed Degradation Pathway



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Caption: Proposed primary degradation pathway of **N-2-adamantyl-3-phenylpropanamide** via amide hydrolysis.

Conclusion

This protocol provides a robust framework for assessing the stability of **N-2-adamantyl-3-phenylpropanamide**. The forced degradation studies will help to identify the critical factors affecting its stability and elucidate the potential degradation pathways. The development and validation of a stability-indicating HPLC method are paramount for accurately quantifying the compound and its impurities over time. The data generated from these studies will be invaluable for formulation development, packaging selection, and establishing appropriate storage conditions and shelf-life for **N-2-adamantyl-3-phenylpropanamide**. It is important to note that the specific conditions for forced degradation and the HPLC method may require optimization based on the experimental results.

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